2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene
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Overview
Description
2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene is an organic compound that belongs to the class of bromonitrobenzenes. This compound is characterized by the presence of a bromine atom, a nitro group, and a cyclohexylethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene typically involves multiple steps. One common method includes the bromination of 1-(2-cyclohexylethoxy)-4-nitrobenzene. The reaction conditions often involve the use of bromine or a bromine source in the presence of a catalyst or under specific temperature conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving the interaction of bromonitrobenzenes with biological systems.
Medicine: Research may explore its potential use in the development of pharmaceuticals.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene can be compared with other bromonitrobenzenes and related compounds:
2-Bromo-1-chloro-4-(2-cyclohexylethoxy)benzene: Similar structure but with a chlorine atom instead of a nitro group.
1-(2-Cyclohexylethoxy)-2-iodobenzene: Similar structure but with an iodine atom instead of a bromine atom.
2-Bromo-1-isobutoxy-4-vinylbenzene: Similar structure but with different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c15-13-10-12(16(17)18)6-7-14(13)19-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLUCSGHTAMSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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